molecular formula C10H8N2 B102728 4-(2-Cyanoethyl)benzonitrile CAS No. 18176-72-2

4-(2-Cyanoethyl)benzonitrile

Cat. No. B102728
CAS RN: 18176-72-2
M. Wt: 156.18 g/mol
InChI Key: RVBBVUHBMANOJT-UHFFFAOYSA-N
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Description

4-(2-Cyanoethyl)benzonitrile (CEBN) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a versatile molecule that can be used in a variety of applications, including as a building block for the synthesis of other compounds, as a fluorescent probe, and as a tool for studying protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-(2-Cyanoethyl)benzonitrile is not fully understood, but it is believed to interact with proteins and lipids in a variety of ways. 4-(2-Cyanoethyl)benzonitrile can bind to hydrophobic pockets in proteins, altering their conformation and function. It can also insert into lipid bilayers, altering their properties and potentially affecting membrane-associated proteins.
Biochemical and Physiological Effects:
4-(2-Cyanoethyl)benzonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C, and to activate others, such as phospholipase A2. 4-(2-Cyanoethyl)benzonitrile has also been shown to alter the properties of lipid bilayers, potentially affecting membrane-associated proteins. In vivo studies have shown that 4-(2-Cyanoethyl)benzonitrile can affect the behavior of animals, such as altering locomotor activity and inducing seizures.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-(2-Cyanoethyl)benzonitrile in lab experiments is its versatility. It can be used in a wide range of applications, from studying protein-ligand interactions to altering the properties of lipid bilayers. Additionally, 4-(2-Cyanoethyl)benzonitrile is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using 4-(2-Cyanoethyl)benzonitrile is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 4-(2-Cyanoethyl)benzonitrile can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for further research on 4-(2-Cyanoethyl)benzonitrile. One area of interest is the development of 4-(2-Cyanoethyl)benzonitrile derivatives that can be used as inhibitors of protein-protein interactions. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2-Cyanoethyl)benzonitrile and its effects on lipid bilayers and membrane-associated proteins. Finally, there is potential for the use of 4-(2-Cyanoethyl)benzonitrile in drug discovery, as it has been shown to interact with a variety of proteins and enzymes.

Scientific Research Applications

4-(2-Cyanoethyl)benzonitrile has been used in a wide range of scientific research applications. One of its primary uses is as a fluorescent probe for studying protein-ligand interactions. 4-(2-Cyanoethyl)benzonitrile can be attached to a protein of interest, and its fluorescence can be used to monitor changes in the protein's conformation or binding affinity. 4-(2-Cyanoethyl)benzonitrile has also been used as a building block for the synthesis of other compounds, such as 4-(2-Cyanoethyl)benzonitrile derivatives that can be used as inhibitors of protein-protein interactions. Additionally, 4-(2-Cyanoethyl)benzonitrile has been used as a tool for studying the properties of lipid bilayers, as it can insert into the hydrophobic region of the bilayer and alter its properties.

properties

CAS RN

18176-72-2

Product Name

4-(2-Cyanoethyl)benzonitrile

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

4-(2-cyanoethyl)benzonitrile

InChI

InChI=1S/C10H8N2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6H,1-2H2

InChI Key

RVBBVUHBMANOJT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC#N)C#N

Canonical SMILES

C1=CC(=CC=C1CCC#N)C#N

Other CAS RN

18176-72-2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.40 g (1.25 mmole) of potassium tert-butoxide was added to a 17 ml ethylene glycol dimethyl ether solution containing 0.73 g (5 mmole) of 4-acetylbenzonitrile, 0.5 ml of ethanol and 1.27 g (6.5 mmole) of p-toluenesulfonylmethylisocyanide under ice-cooling; then the mixture was stirred at room temperature for 0.5 hour and then at 40° C. for an additional hour. After the reaction mixture was cooled by allowing to stand at room temperature, it was filtered under reduced pressure and the filtrate was purified by silica gel chromatography to obtain 0.55 g (yield: 70.4 %) of 2-(4-cyanophenyl)ethylcyanide.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step Two
Quantity
1.27 g
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a dry and argon-flushed Schlenk-flask, equipped with a magnetic stirring bar and a septum, (2-cyanoethyl)zinc pivalate (1t) (2.35 g, 2150 mg/mmol, 1.09 mmol) was dissolved in a mixture of THF (3.0 mL) and NMP (1.0 mL). 4-Bromobenzonitrile (168 mg, 0.92 mmol) was added followed by PEPPSI-iPr (14 mg, 0.02 mmol) and the mixture was stirred for 12 h at 50° C. Then sat. aq. NH4Cl (10 mL) was added and the aqueous layer was extracted with EtOAc (3×20 mL). The combined organic phases were dried (Na2SO4). Evaporation of the solvents in vacuo and purification by flash chromatography (silica gel, ihexane/Et2O=3:1) afforded 4-(2-cyanoethyl)benzonitrile (entry 26) (113 mg, 80%) as a pale yellow oil.
Name
(2-cyanoethyl)zinc pivalate
Quantity
2.35 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
168 mg
Type
reactant
Reaction Step Two
[Compound]
Name
PEPPSI-iPr
Quantity
14 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

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